molecular formula C12H8Cl2N2O2 B13830965 E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13830965
M. Wt: 283.11 g/mol
InChI Key: FHNUKBAMAMUMPI-SNAWJCMRSA-N
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Description

E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2 and a molecular weight of 283.11 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with chlorine, methyl, and nitrovinyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline backbone can intercalate with DNA, disrupting its function and leading to cell death in certain cases .

Comparison with Similar Compounds

E-2,5-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,5-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-2-3-10(13)9-6-8(4-5-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b5-4+

InChI Key

FHNUKBAMAMUMPI-SNAWJCMRSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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